molecular formula C23H25NO3 B11295040 3-ethyl-4-methyl-9-[4-(propan-2-yl)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-4-methyl-9-[4-(propan-2-yl)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11295040
M. Wt: 363.4 g/mol
InChI Key: YHSAYQOZJJAXDC-UHFFFAOYSA-N
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Description

3-ETHYL-4-METHYL-9-[4-(PROPAN-2-YL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-4-METHYL-9-[4-(PROPAN-2-YL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the oxazine ring. Key steps include:

    Formation of the Chromene Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxazine Ring: This step often requires the use of specific reagents and catalysts to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-4-METHYL-9-[4-(PROPAN-2-YL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

3-ETHYL-4-METHYL-9-[4-(PROPAN-2-YL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-ETHYL-4-METHYL-9-[4-(PROPAN-2-YL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene cores but different substituents.

    Oxazine Derivatives: Compounds with oxazine rings and varying side chains.

Uniqueness

3-ETHYL-4-METHYL-9-[4-(PROPAN-2-YL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of chromene and oxazine structures, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

3-ethyl-4-methyl-9-(4-propan-2-ylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C23H25NO3/c1-5-18-15(4)19-10-11-21-20(22(19)27-23(18)25)12-24(13-26-21)17-8-6-16(7-9-17)14(2)3/h6-11,14H,5,12-13H2,1-4H3

InChI Key

YHSAYQOZJJAXDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC=C(C=C4)C(C)C)OC1=O)C

Origin of Product

United States

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